4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide
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Overview
Description
4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is a chemical compound with the molecular formula C14H14ClNO3S and a molecular weight of 311.79 g/mol . This compound is part of a class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide typically involves the reaction of 4-chloro-3-ethoxybenzenesulfonyl chloride with 2-ethoxyaniline under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The ethoxy groups can be oxidized to aldehydes or carboxylic acids, and the sulfonamide group can be reduced to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of new sulfonamide derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Scientific Research Applications
4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industrial Applications: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is not well-documented. sulfonamides generally exert their effects by inhibiting the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-ethoxy-N-(2-ethylphenyl)benzenesulfonamide
- 4-chloro-3-ethoxy-N-(2-methylphenyl)benzenesulfonamide
- 4-chloro-3-ethoxy-N-(2-furylmethyl)benzenesulfonamide
Uniqueness
4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and ethoxy groups on the benzene ring, along with the sulfonamide moiety, provides a distinct chemical profile that can be exploited in various applications .
Properties
Molecular Formula |
C16H18ClNO4S |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
4-chloro-3-ethoxy-N-(2-ethoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18ClNO4S/c1-3-21-15-8-6-5-7-14(15)18-23(19,20)12-9-10-13(17)16(11-12)22-4-2/h5-11,18H,3-4H2,1-2H3 |
InChI Key |
DBNQTGJVNAGZLK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)OCC |
Origin of Product |
United States |
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